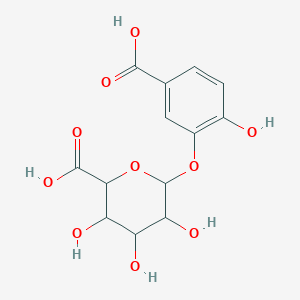
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl and carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a phenolic compound and introduce the carboxyl and hydroxyl groups through a series of reactions including hydroxylation, carboxylation, and glycosylation. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the synthesis. For example, engineered Escherichia coli can be used in a two-stage process involving hydroxylation and decarboxylation to produce the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme activity and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antioxidant activity and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxy-2-hydroxyphenyl hexopyranosiduronic acid: Similar structure with a hexopyranosiduronic acid moiety.
2-(5-Carboxy-2-hydroxyphenoxy)-N,N,N-trimethylethanaminium: Contains a trimethylethanaminium group.
Uniqueness
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14O10 |
|---|---|
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O10/c14-5-2-1-4(11(18)19)3-6(5)22-13-9(17)7(15)8(16)10(23-13)12(20)21/h1-3,7-10,13-17H,(H,18,19)(H,20,21) |
Clé InChI |
CXNFDJSOAJNKSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



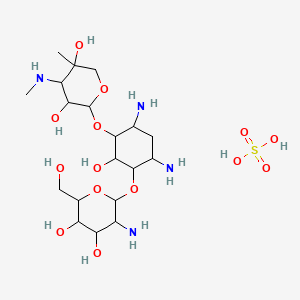

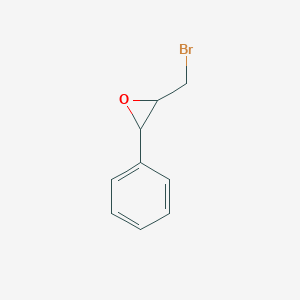
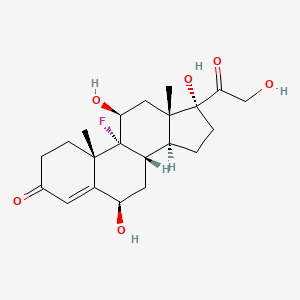
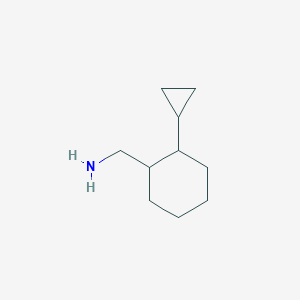
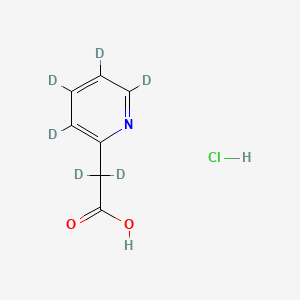
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)


![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

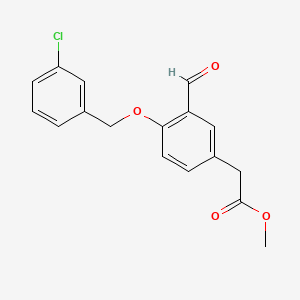
![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
